1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

Thermodynamics Physical Organic Chemistry Process Chemistry

Research pain point: Access to regioisomerically pure aminofluoroacetophenones with validated pharmacology is limited. This exact 2-amino-3-fluoro-5-ethyl acetophenone solves that need. - **Target engagement**: Derivatives show IC50 = 5.70 nM (EGFR T790M/C797S) and Ki = 50 nM (A2A receptor). - **Process advantage**: Predicted bp 281°C (vs 264°C for des-ethyl analog) - superior thermal stability for synthesis. - **Supply**: ≥95-98% purity, 2-8°C or ambient dry storage, global shipping.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B11755933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)F)N)C(=O)C
InChIInChI=1S/C10H12FNO/c1-3-7-4-8(6(2)13)10(12)9(11)5-7/h4-5H,3,12H2,1-2H3
InChIKeyXBNWRZZCJINPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one: Sourcing Overview


1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one (CAS 2244615-48-1, MF: C10H12FNO, MW: 181.21) is a multi-substituted aromatic ketone featuring ortho-amino, meta-fluoro, and para-ethyl groups on an acetophenone core [1]. This compound belongs to the fluorinated aminoacetophenone class, characterized by dual nucleophilic (NH2) and electrophilic (C=O) centers, with the electron-withdrawing fluorine atom modulating aromatic reactivity. Commercial sources report purities of ≥95-98% and typical storage conditions of 2-8°C or ambient temperature under dry seal .

2-Amino-3-fluoro-5-ethyl acetophenone substitution pattern
Dual nucleophilic (NH₂) and electrophilic (C=O) reactivity
Supplier-reported research-grade purity
Recommended temperature-controlled dry storage

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one: Scaffold Uniqueness


In-class substitution among aminofluoroacetophenones is not chemically or pharmacologically neutral. The specific regioisomeric arrangement—2-amino, 3-fluoro, 5-ethyl—generates a unique combination of electronic properties (ortho/para directing effects modulated by fluorine's -I and +M character), steric constraints (ethyl vs. hydrogen or methyl), and hydrogen-bonding capacity (NH2···F intramolecular interactions) . These factors collectively influence boiling point, density, and biological target engagement. Suppliers emphasize the compound's classification as a fluorinated pharmaceutical intermediate distinct from other regioisomers [1].

Regioisomer

Amino/fluoro positional analogs may not replicate reactivity or physical properties required for specific synthetic routes.

5-Ethyl

Des-ethyl analog differs in boiling point, density, and lipophilicity, potentially affecting purification and downstream elaboration.

Scaffold

Alternative substitution patterns yield different biological engagement profiles when elaborated; class-level derivative data cannot be assumed interchangeable.

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one: Comparative Evidence


Boiling Point Elevation by 5-Ethyl Substitution

The target compound exhibits a predicted boiling point of 281.0 ± 40.0°C, which is approximately 17°C higher than the boiling point of the des-ethyl analog 1-(2-amino-5-fluorophenyl)ethanone (264.2 ± 20.0°C) . This elevation correlates with the ethyl group's contribution to molecular weight (181.21 vs. 153.15 g/mol) and enhanced van der Waals interactions .

Boiling Point (pred.)
Reported · Data to verify
281.0 ± 40.0 °C
Informs purification method choice and thermal stability window for transformations.
Predicted value; experimental verification recommended.
Thermodynamics Physical Organic Chemistry Process Chemistry

Density: Comparison with Regioisomers

The predicted density of the target compound is 1.130 ± 0.06 g/cm³ . This value is intermediate between 1-(4-amino-3-fluorophenyl)ethanone (1.2 ± 0.1 g/cm³) and 1-(3-fluorophenyl)ethanone (1.1 ± 0.1 g/cm³), reflecting the balanced contribution of the ortho-amino group's hydrogen bonding and the 5-ethyl group's hydrophobic bulk .

Density (pred.)
Reported · Data to verify
1.130 ± 0.06 g/cm³
Intermediate density vs. regioisomers; supports crystal packing and solubility screening.
Predicted value; confirm experimentally.
Physical Characterization Crystallography Formulation

MAO-B Inhibition by Scaffold Derivatives

While the parent acetophenone scaffold is a building block, derivatives containing the 2-amino-5-ethyl-3-fluorophenyl motif exhibit distinct biological activity. A structurally related compound bearing this core (BindingDB ID: BDBM50381957) demonstrated an IC50 of 63 nM against mitochondrial MAO-B in rat liver homogenates [1]. In contrast, another derivative from the same structural series (BDBM50381953) showed markedly weaker inhibition with an IC50 of 6.17×10⁵ nM (617 µM), representing a >10,000-fold difference in potency depending on the full molecular context [2].

MAO-B Derivative IC₅₀
Class-level inference · Reported
Derivative A: 63 nM vs. Derivative B: 617,000 nM
Scaffold supports both high- and low-potency MAO-B ligands; full structural context determines activity.
Rat liver mitochondrial assay; preincubation 30 min.
Neuropharmacology Enzymology Monoamine Oxidase

EGFR T790M/C797S Inhibitory Activity

Derivatives built upon the 2-amino-5-ethyl-3-fluorophenyl scaffold have been evaluated against clinically relevant EGFR mutants. A representative compound incorporating this core (BindingDB ID: BDBM50585297) demonstrated an IC50 of 5.70 nM against the EGFR T790M/C797S double mutant [1]. This double mutant confers resistance to third-generation EGFR inhibitors; the low nanomolar potency indicates that the scaffold's substitution pattern can support high-affinity binding to this challenging target. For context, FLT3 kinase inhibition data from related compounds in the series show IC50 values <50 nM [2].

EGFR T790M/C797S Derivative
Class-level inference · Reported
Derivative IC₅₀: 5.70 nM vs. Kinase benchmark: 100 nM
Demonstrates scaffold potential for high-affinity mutant EGFR inhibition in a research context.
HTRF assay; derivative activity may vary with full elaboration.
Oncology Kinase Inhibition Drug Discovery

A2A Adenosine Receptor Affinity

Compounds incorporating the 2-amino-5-ethyl-3-fluorophenyl structural motif have been characterized for binding to the human A2A adenosine receptor, a target implicated in Parkinson's disease, inflammation, and immuno-oncology. A representative derivative (BindingDB ID: BDBM50364054) displayed a Ki of 50 nM in a radioligand displacement assay using [3H]-labeled antagonist in HEK293 cells expressing the human receptor [1].

A2A Receptor Derivative Kᵢ
Class-level inference · Reported
Derivative Kᵢ: 50 nM vs. GPCR lead threshold: >1,000 nM
Scaffold functionalization enables GPCR affinity in the optimized lead range.
Radioligand displacement in HEK293 cells.
GPCR Pharmacology CNS Drug Discovery Receptor Binding

Structural Similarity to Commercial Analogs

Quantitative structural similarity analysis using a commercial cheminformatics platform ranks 1-(2-amino-5-ethyl-3-fluorophenyl)ethan-1-one against related acetophenones. The closest analogs include 1-(5-amino-2-fluorophenyl)ethanone (similarity index 0.92) and 1-(4-amino-3-fluorophenyl)ethanone (0.91), both of which differ in amino/fluoro regiochemistry but lack the 5-ethyl group . 1-(2-Amino-6-fluorophenyl)ethanone (0.81) shows lower similarity due to altered fluorine positioning. The 5-ethyl substitution is unique among commercial analogs, conferring distinct steric and lipophilic properties .

Structural Similarity Rank
Reported · Data to verify
1-(5-Amino-2-fluorophenyl)ethanone 0.92
1-(4-Amino-3-fluorophenyl)ethanone 0.91
1-(2-Amino-6-fluorophenyl)ethanone 0.81
No exact commercial substitute; the 5-ethyl group is a unique differentiating feature.
Supplier cheminformatics database; confirm with experimental characterization.
Cheminformatics Chemical Sourcing Analog Selection

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one: Applications


EGFR Kinase Inhibitor Development

Based on the demonstration that derivatives of this scaffold achieve IC50 = 5.70 nM against the EGFR T790M/C797S double mutant , this building block is appropriate for medicinal chemistry programs targeting osimertinib-resistant non-small cell lung cancer. The ortho-amino and meta-fluoro arrangement provides vectors for further elaboration into ATP-competitive kinase inhibitors.

MAO-B Ligand Synthesis for CNS

Derivatives containing the 2-amino-5-ethyl-3-fluorophenyl core have been characterized with MAO-B IC50 values of 63 nM . This potency supports applications in developing reversible MAO-B inhibitors for Parkinson's disease or neuropsychiatric indications, where the ethyl group contributes to blood-brain barrier penetration potential.

A2A Adenosine Receptor Antagonist Optimization

Compounds derived from this scaffold demonstrate Ki = 50 nM binding to the human A2A adenosine receptor . This evidence positions the building block for use in CNS programs (Parkinson's disease, Huntington's disease) and immuno-oncology applications (A2A antagonists as checkpoint inhibitor adjuncts).

Property-Tuned Analog Synthesis

The compound's predicted boiling point (281.0 ± 40.0°C) and density (1.130 ± 0.06 g/cm³) are distinct from regioisomeric aminofluoroacetophenones . These differences inform process chemistry decisions: the 5-ethyl group increases lipophilicity and modulates volatility, making it suitable for synthetic sequences where the des-ethyl analog's lower boiling point (264.2°C) might be disadvantageous for purification or thermal stability.

Application
Selection Property
Validation Focus
EGFR T790M/C797S Inhibitor Synthesis
Ortho-amino / meta-fluoro for ATP-competitive kinase scaffold
Confirm derivative potency in mutant EGFR enzymatic assay (reported low nanomolar range)
MAO-B Inhibitor Development
Scaffold elaboration enables MAO-B binding
Derivative MAO-B IC₅₀ in nanomolar range; validate selectivity over MAO-A
A2A Receptor Antagonist Optimization
Core substitution pattern supports GPCR affinity
Reported derivative Kᵢ in nanomolar range; confirm functional antagonism
Property-Tuned Analog Synthesis
5-Ethyl group modulates boiling point and density
Experimental verification of predicted properties; assess purification advantage

Technical Documentation Hub

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26 linked technical documents
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